molecular formula C15H19N3O3S B2437973 1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea CAS No. 1208440-19-0

1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2437973
CAS No.: 1208440-19-0
M. Wt: 321.4
InChI Key: LLOHZPLIOMSVGG-UHFFFAOYSA-N
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Description

The compound “1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea” contains furan and thiophene rings, which are five-membered aromatic heterocycles, with oxygen and sulfur atoms respectively . It also contains a urea group, which is an organic compound with two amine groups joined by a carbonyl functional group.


Molecular Structure Analysis

The furan and thiophene rings in the compound are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This gives them stability and unique chemical properties . The morpholino group is a six-membered ring containing an oxygen atom and is often used in organic synthesis due to its steric and electronic properties.


Chemical Reactions Analysis

Furan and thiophene rings can undergo electrophilic substitution reactions similar to benzene . The urea group can participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the furan and thiophene rings. In general, furan and thiophene derivatives are often colorless liquids with a benzene-like odor .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to "1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea" have been synthesized for various purposes, including the development of novel pyridine and naphthyridine derivatives. Abdelrazek et al. (2010) discuss the synthesis of novel derivatives involving reactions with urea, highlighting the potential for generating compounds with interesting chemical properties (Abdelrazek et al., 2010). Similarly, research by Taouss et al. (2013) on the packing principles for urea and thiourea solvates provides insight into the structural characteristics of urea derivatives, emphasizing their potential in forming rigid or flexible systems based on their hydrogen bonding capabilities (Taouss et al., 2013).

Biological Activities

The antimicrobial activities of urea derivatives have been explored, indicating their potential in medicinal chemistry. For instance, the study by Donlawson et al. (2020) on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea revealed broad-spectrum activity against various pathogens, suggesting its utility in developing novel antimicrobial agents (Donlawson et al., 2020).

Materials Science Applications

Research on the electrochemical polymerization of 2-(thiophen-2-yl)furan and its polymer's enhanced capacitance properties by Mo et al. (2015) illustrates the application of furan and thiophene derivatives in developing materials for supercapacitors. This study demonstrates how the electronic properties of furan can be manipulated to enhance the performance of conductive polymers in energy storage applications (Mo et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some furan and thiophene derivatives have shown biological activity, such as antiviral, anti-inflammatory, and anticancer properties .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by furan and thiophene derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-15(17-14-4-2-10-22-14)16-11-12(13-3-1-7-21-13)18-5-8-20-9-6-18/h1-4,7,10,12H,5-6,8-9,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHZPLIOMSVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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